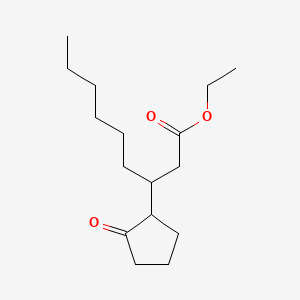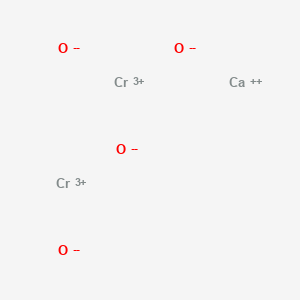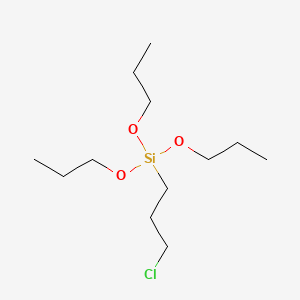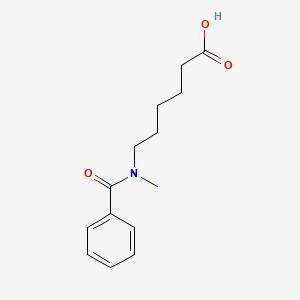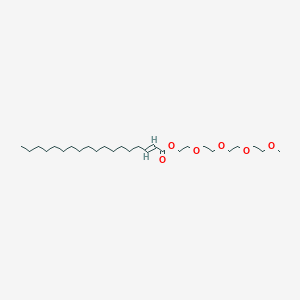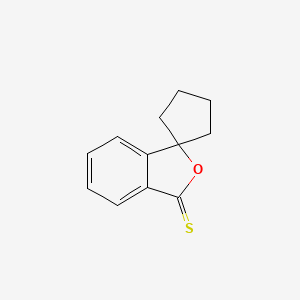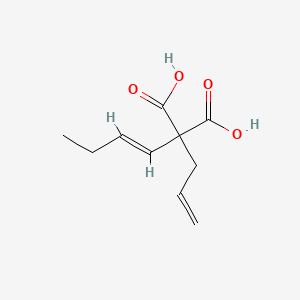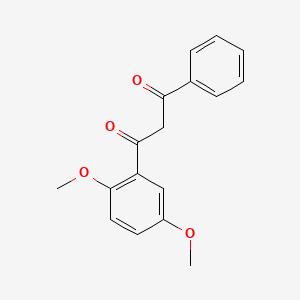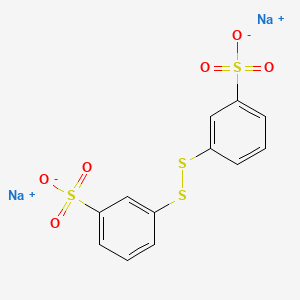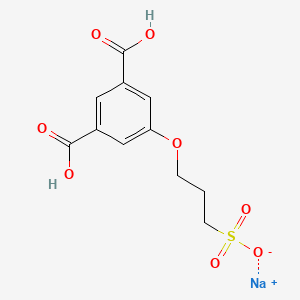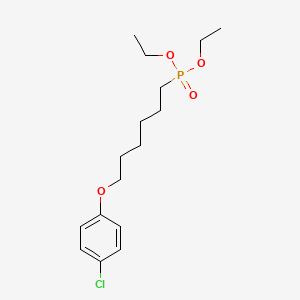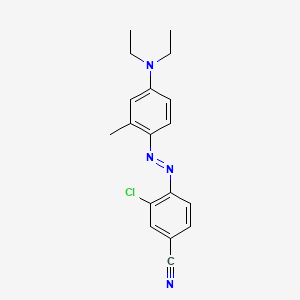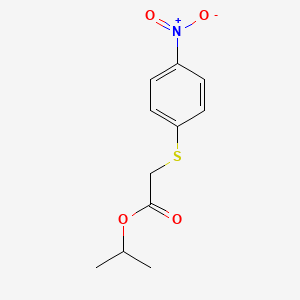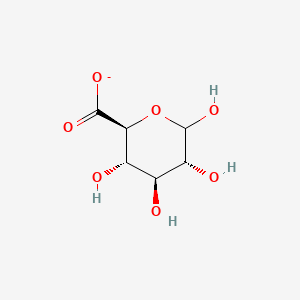
D-Glucopyranuronic acid, ion(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucopyranuronic acid, ion(1-) is a carbohydrate acid anion that is the conjugate base of D-glucopyranuronic acid. It is a derivative of glucose where the C6 carbon is oxidized to a carboxylic acid. This compound is a key component in various biological and chemical processes, particularly in the formation of glycosaminoglycans such as hyaluronic acid and chondroitin sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucopyranuronic acid can be synthesized through the oxidation of D-glucose. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or bromine water under controlled conditions to ensure the selective oxidation of the primary alcohol group to a carboxylic acid .
Industrial Production Methods
In industrial settings, D-Glucopyranuronic acid is often produced through biocatalysis. This method involves the use of specific enzymes that catalyze the oxidation of D-glucose to D-glucuronic acid. The biocatalytic process is preferred due to its high efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
D-Glucopyranuronic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert D-glucuronic acid to D-glucaric acid.
Reduction: Reduction reactions can convert D-glucuronic acid back to D-glucose.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alcohols for esterification, amines for amidation.
Major Products
Oxidation: D-glucaric acid.
Reduction: D-glucose.
Substitution: Esters and amides of D-glucuronic acid.
Scientific Research Applications
D-Glucopyranuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various glycosaminoglycans.
Biology: Plays a crucial role in the formation of extracellular matrices.
Medicine: Used in drug delivery systems and as a component of hyaluronic acid-based treatments.
Industry: Utilized in the production of biodegradable polymers and as a precursor for ascorbic acid synthesis
Mechanism of Action
The mechanism of action of D-Glucopyranuronic acid involves its interaction with specific enzymes and receptors. For example, it is a substrate for hyaluronate lyase, which breaks down hyaluronic acid. The carboxyl group of D-glucuronic acid forms hydrogen bonds and ionic interactions with the active sites of enzymes, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
D-Glucose: The parent compound from which D-glucuronic acid is derived.
D-Glucaric acid: The fully oxidized form of D-glucuronic acid.
N-Acetyl-D-glucosamine: Another component of glycosaminoglycans.
Uniqueness
D-Glucopyranuronic acid is unique due to its role as an intermediate in the biosynthesis of glycosaminoglycans. Its ability to undergo various chemical modifications makes it a versatile compound in both biological and industrial applications .
Properties
CAS No. |
148-00-5 |
|---|---|
Molecular Formula |
C6H9O7- |
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/p-1/t1-,2-,3+,4-,6?/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-M |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


